N-(5-fluoro-2-methylphenyl)-3-methoxybenzamide
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Overview
Description
N-(5-fluoro-2-methylphenyl)-3-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 2nd position on the phenyl ring, along with a methoxy group on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-fluoro-2-methylphenyl)-3-methoxybenzamide typically involves the reaction of 5-fluoro-2-methylaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(5-fluoro-2-methylphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: N-(5-fluoro-2-methylphenyl)-3-methoxybenzamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a ligand for specific receptors or enzymes. It can be used in assays to investigate the binding affinity and activity of new drug candidates.
Medicine: The compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and medicinal chemistry studies.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(5-fluoro-2-methylphenyl)acetamide
- 2-fluoro-5-methylphenol
- N-(5-fluoro-2-methylphenyl)-2-naphthalenesulfonamide
Comparison: N-(5-fluoro-2-methylphenyl)-3-methoxybenzamide is unique due to the presence of both a fluorine atom and a methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, solubility, and stability, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-10-6-7-12(16)9-14(10)17-15(18)11-4-3-5-13(8-11)19-2/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDSQSWILCYHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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